(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest due to its unique structural and chemical properties. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, highlighting their structural optimization, vibrational spectra interpretation through density functional theory calculations, and analysis of their molecular docking studies to understand their antibacterial activity. This research suggests potential applications in developing antibacterial agents (Shahana & Yardily, 2020).
Rajni Swamy et al. (2013) explored the isomorphous structures of related compounds, demonstrating the chlorine-methyl exchange rule and emphasizing the significance of molecular disorder in detecting isomorphism, which can be crucial for pharmaceutical compound development (Rajni Swamy et al., 2013).
Antitumor Activity
Research by Bhole and Bhusari (2011) on similar thiadiazole compounds has shown inhibitory effects on a range of cancer cell lines, indicating potential for antitumor applications. Their work involved synthesizing derivatives that exhibited significant growth inhibition, especially against leukemia, lung cancer, and renal cancer cell lines (Bhole & Bhusari, 2011).
Dyeing Performance and Material Science
Malik et al. (2018) synthesized thiadiazole derivatives assessing their dyeing performance on nylon fabric, which could indicate potential applications in the textile industry for the development of new dyes with specific properties (Malik et al., 2018).
Antimicrobial and Antifungal Activity
Syed et al. (2013) focused on the synthesis of novel thiadiazole derivatives to evaluate their antitubercular and antifungal activities. Some compounds showed promising results, which could lead to the development of new treatments for tuberculosis and fungal infections (Syed et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,2,3-thiadiazole scaffold, have been found to exhibit diverse biological activities
Mode of Action
It’s worth noting that the 1,2,3-thiadiazole scaffold is known to interact strongly with biological targets, often through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and cytotoxic activities
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-5-2-10(3-6-16)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNHEPPYXKDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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